molecular formula C19H22N4OS B6442721 1-methyl-4-{[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 2640958-80-9

1-methyl-4-{[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No. B6442721
CAS RN: 2640958-80-9
M. Wt: 354.5 g/mol
InChI Key: JANMIFPIQHOEOX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole group, a piperazine group, and a dihydropyridinone group. Benzothiazoles are aromatic heterocyclic compounds with a fused benzene and thiazole ring . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Dihydropyridinones are a type of cyclic compound that contain a pyridine ring with two additional hydrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzothiazole group would contribute to the aromaticity of the molecule, the piperazine group could potentially form hydrogen bonds, and the dihydropyridinone group could contribute to the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzothiazole group could potentially undergo electrophilic substitution reactions, while the piperazine group could undergo reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

1-methyl-4-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-4-3-5-16-18(14)20-19(25-16)23-10-8-22(9-11-23)13-15-6-7-21(2)17(24)12-15/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANMIFPIQHOEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC(=O)N(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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